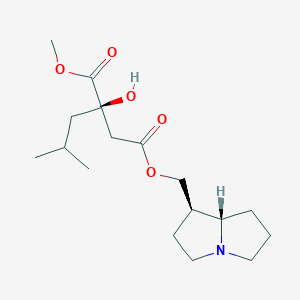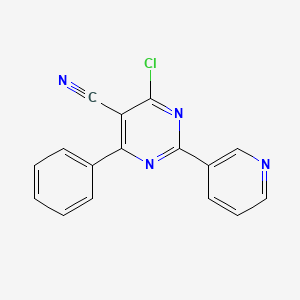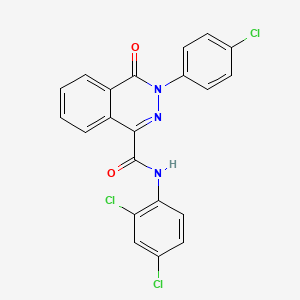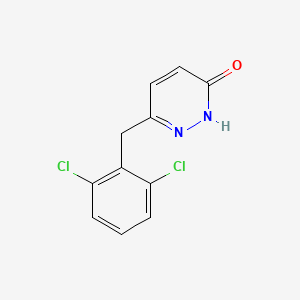![molecular formula C20H14Cl3NOS B3035453 3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide CAS No. 321431-92-9](/img/structure/B3035453.png)
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves reactions between 3,5-dichlorobenzoyl chloride and various arylamine compounds in N,N’-dimethylformamide solution at 60°C . This process yields a series of dichlorobenzamide derivatives (compounds 4 – 14) in good yields. These new compounds and their intermediates have been characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy. Notably, the structures of compounds 4 and 6 were established through X-ray crystallography .
Molecular Structure Analysis
The molecular structure of 3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide consists of a benzene ring with substituents. The presence of chlorine atoms and the sulfanylmethyl group contributes to its overall configuration. X-ray crystallography reveals the precise arrangement of atoms in compounds 4 and 6 .
Scientific Research Applications
Antipathogenic Activity : Acylthioureas, including derivatives with 3,5-dichlorophenyl substituents, exhibit significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus known for biofilm growth. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Evaluation : Studies on 1,4‐Naphthoquinone derivatives, containing a phenylaminosulfanyl moiety similar to the chemical , show potent cytotoxic activity against various human cancer cell lines. This includes significant cytotoxic activity and low toxicity in normal human kidney cells, making these compounds promising agents against different cancer types (Ravichandiran et al., 2019).
Antimicrobial Activities : The synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities indicate potential application in this field. Some of these compounds have shown good activity compared with standard drugs (Patel & Shaikh, 2011).
Antibacterial and Antifungal Applications : Sulfanilamide derivatives have been examined for antibacterial and antifungal activities against various strains. The introduction of a benzene ring to CO–NH group or SO2–NH moiety did not show significant antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Antitubercular Activity : N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds were synthesized and screened for antitubercular activity. The compounds showed varying levels of effectiveness against Mycobacterium tuberculosis (Dighe et al., 2012).
Future Directions
: Zhang, J., Li, Y., Wang, B., Jia, A.-Q., & Zhang, Q.-F. (2020). Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. Journal of Chemical Crystallography, 51(1), 108–115. DOI: 10.1007/s10870-020-00822-9
properties
IUPAC Name |
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3NOS/c21-15-3-7-19(8-4-15)26-12-13-1-5-18(6-2-13)24-20(25)14-9-16(22)11-17(23)10-14/h1-11H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYRRFXVNLWPSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B3035370.png)
![4-[(4-Chlorophenyl)sulfonylmethyl]-1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazole](/img/structure/B3035371.png)
![5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenyl-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]pyrazole](/img/structure/B3035372.png)

![7-(4-Chlorophenyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B3035376.png)
![8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3035377.png)



![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B3035387.png)

![2-(6-chloro-2-pyridinyl)-4-[(2,4-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035390.png)

